N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Acylation Reaction: The resulting quinoxaline derivative is then subjected to an acylation reaction with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine or triethylamine.
Substitution Reaction: The final step involves the substitution of the acylated quinoxaline with 2-ethylphenylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
N-Phenylquinoxaline: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-14-8-4-5-9-15(14)21-18(23)12-22-17-11-7-6-10-16(17)20-13(2)19(22)24/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKIPIOPXKLYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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